An In-Depth Technical Guide to 2,2,2-Trifluoroethanol-d3 for Advanced Research Applications
An In-Depth Technical Guide to 2,2,2-Trifluoroethanol-d3 for Advanced Research Applications
Introduction: Beyond a Standard Deuterated Solvent
2,2,2-Trifluoroethanol-d3, a deuterated isotopologue of 2,2,2-Trifluoroethanol (TFE), is a colorless liquid recognized for its unique solvating properties.[1][2] While it is a staple as a solvent in Nuclear Magnetic Resonance (NMR) spectroscopy, its utility extends far beyond this singular application.[3][4] The strategic replacement of the hydroxyl and alpha-carbon protons with deuterium atoms (CF₃CD₂OD) renders it invaluable for mechanistic studies, reaction kinetics, and as a specialized solvent in the synthesis of complex molecules.[4] This guide delves into the core chemical properties of TFE-d3, providing the technical foundation necessary for its effective implementation in demanding research environments.
Physicochemical Properties: A Quantitative Overview
A thorough understanding of a solvent's physical properties is paramount for its effective use in experimental design. TFE-d3 is a hygroscopic liquid that should be stored at room temperature away from light and moisture.[2][4] Key physical data are summarized below for quick reference.
| Property | Value | Source(s) |
| Molecular Formula | C₂D₃F₃O | [5] |
| Molecular Weight | 103.06 g/mol | [4][6] |
| CAS Number | 77253-67-9 | [4][5] |
| Appearance | Colorless liquid | [1][3] |
| Density | 1.415 g/mL at 25 °C | [1][7][8] |
| Melting Point | -44 °C | [1][7][8] |
| Boiling Point | 77-80 °C | [1][7][8] |
| Refractive Index (n20/D) | 1.3 | [1][7][8] |
| Flash Point | 29 °C (84.2 °F) - closed cup | [8] |
| Isotopic Purity | Typically ≥99.5 atom % D | [8][9] |
Synthesis and Isotopic Integrity
Industrially, the non-deuterated analog, 2,2,2-Trifluoroethanol, is synthesized through the hydrogenation or hydride reduction of trifluoroacetic acid derivatives.[10][11] A similar principle is applied for the deuterated version, employing deuterium-donating reagents to achieve high levels of isotopic incorporation. The high isotopic purity, often exceeding 99.5%, is critical for minimizing residual proton signals in ¹H NMR spectroscopy, thereby ensuring a clean spectral baseline for the analysis of solutes.[8][9]
Spectroscopic Profile: The Analytical Fingerprint
The spectroscopic characteristics of TFE-d3 are fundamental to its application, particularly in NMR.
Nuclear Magnetic Resonance (NMR) Spectroscopy
As a deuterated solvent, TFE-d3 is a key tool for NMR-based structural elucidation and reaction monitoring.[2] The absence of protons on the hydroxyl and adjacent carbon eliminates large solvent signals that would otherwise obscure the signals of the analyte.
Typical NMR Data:
-
¹H NMR: A residual proton signal may be observed, the chemical shift of which can vary depending on temperature and solute concentration.[12]
-
¹³C NMR: The carbon signals are typically observed at approximately 126.3 ppm (quartet, J(C,F)) for the trifluoromethyl carbon and 61.5 ppm (multiplet) for the deuterated methylene carbon.[12] The carbon-deuterium coupling constant (J(C,D)) is around 22 Hz.[12]
Infrared (IR) Spectroscopy
The IR spectrum of TFE-d3 is distinguished by the vibrational modes associated with the C-D and O-D bonds, which absorb at lower frequencies compared to their C-H and O-H counterparts due to the heavier mass of deuterium. This isotopic shift is a valuable tool for studying hydrogen bonding and other intermolecular interactions.
Mass Spectrometry
In mass spectrometry, TFE-d3 will exhibit a molecular ion peak (M+) that is three mass units higher than its non-deuterated analog due to the presence of three deuterium atoms.[8][9] This predictable mass shift is useful for confirming the identity and isotopic enrichment of the molecule.
Core Applications in Research and Development
The unique properties of TFE-d3 make it a versatile tool in several areas of chemical and pharmaceutical research.
Advanced NMR Solvent
TFE-d3 is an excellent solvent for a wide array of organic and inorganic compounds.[1] Its ability to disrupt hydrogen bonding makes it particularly effective for studying protein folding and stability, as well as for denaturing DNA and RNA molecules for structural analysis.[13][14]
Mechanistic and Kinetic Isotope Effect Studies
The substitution of hydrogen with deuterium can influence the rate of a chemical reaction, a phenomenon known as the kinetic isotope effect (KIE). By comparing reaction rates in TFE-d3 versus non-deuterated TFE, researchers can gain insights into reaction mechanisms, particularly those involving proton transfer steps.
Pharmaceutical and Drug Development
In the pharmaceutical industry, TFE and its deuterated analog are used as solvents and co-solvents to improve the solubility and bioavailability of poorly soluble drug candidates.[13][15] The trifluoromethyl group can enhance a molecule's metabolic stability and lipophilicity, making TFE-d3 a valuable building block in the synthesis of fluorinated drug compounds.[13]
Experimental Protocol: Preparation of an NMR Sample using 2,2,2-Trifluoroethanol-d3
This protocol outlines the standard procedure for preparing a sample for NMR analysis using TFE-d3.
Objective: To prepare a homogeneous solution of an analyte in TFE-d3 for high-resolution NMR spectroscopy.
Materials:
-
Analyte of interest
-
2,2,2-Trifluoroethanol-d3 (≥99.5 atom % D)
-
High-precision balance
-
NMR tube (5 mm or as appropriate for the spectrometer)
-
Pipettes
-
Vortex mixer
Procedure:
-
Analyte Weighing: Accurately weigh 1-10 mg of the analyte directly into the NMR tube. The exact amount will depend on the molecular weight of the analyte and the sensitivity of the NMR spectrometer.
-
Solvent Addition: Using a clean, dry pipette, add approximately 0.5-0.7 mL of TFE-d3 to the NMR tube.
-
Dissolution: Cap the NMR tube and gently vortex or invert the tube until the analyte is completely dissolved. Visual inspection should confirm a clear, homogeneous solution.
-
Sample Transfer and Labeling: Ensure the final solution volume is appropriate for the NMR spectrometer's probe. Properly label the NMR tube with the sample identity.
-
Spectrometer Insertion: Carefully insert the NMR tube into the spinner turbine and place it in the NMR spectrometer for analysis.
Visualization of Experimental Workflow
Caption: Workflow for NMR sample preparation and analysis using TFE-d3.
Safety and Handling
2,2,2-Trifluoroethanol-d3 is a flammable liquid and vapor.[5][16] It is harmful if swallowed, in contact with skin, or if inhaled, and can cause serious eye damage and skin irritation.[5][6] It is also suspected of damaging fertility.[5][16]
Precautions:
-
Handle in a well-ventilated area, preferably in a chemical fume hood.[17][18]
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[17][18]
-
Keep away from heat, sparks, open flames, and other sources of ignition.[17][19]
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[5][19]
-
Ground/bond container and receiving equipment to prevent static discharge.[17][18]
In case of exposure, seek immediate medical attention and refer to the Safety Data Sheet (SDS) for detailed first-aid measures.[17][18]
Conclusion
2,2,2-Trifluoroethanol-d3 is a powerful and versatile tool for researchers and scientists in both academic and industrial settings. Its unique combination of physical and chemical properties, particularly its utility as an NMR solvent and its role in mechanistic studies and pharmaceutical synthesis, underscores its importance in modern chemical science. A thorough understanding of its properties and safe handling procedures is essential for leveraging its full potential in the laboratory.
References
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2,2,2-TRIFLUOROETHANOL-D3 77253-67-9 wiki. (n.d.). Retrieved January 21, 2026, from [Link]
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2,2,2-Trifluoroethanol-d3 - Steffen's Chemistry Pages - Science and Fun. (2013, December 10). Retrieved January 21, 2026, from [Link]
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2,2,2-Trifluoroethanol-d3, 99.5 atom % D - Scientific Laboratory Supplies. (n.d.). Retrieved January 21, 2026, from [Link]
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2,2,2-Trifluoroethanol - Wikipedia. (n.d.). Retrieved January 21, 2026, from [Link]
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2,2,2-TRIFLUOROETHANOL FOR SYNTHESIS MSDS | CAS 75-89-8 MSDS - Loba Chemie. (2016, April 16). Retrieved January 21, 2026, from [Link]
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2,2,2-Trifluoroethanol - chemeurope.com. (n.d.). Retrieved January 21, 2026, from [Link]
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